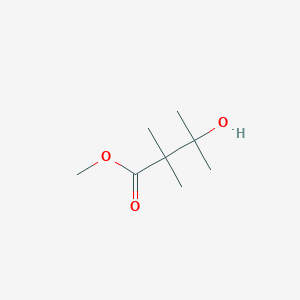
Methyl 3-hydroxy-2,2,3-trimethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxy-2,2,3-trimethylbutanoate is an organic compound with the molecular formula C8H16O3. It is a methyl ester derivative of 3-hydroxy-2,2,3-trimethylbutanoic acid. This compound is known for its unique structure, which includes a hydroxyl group and three methyl groups attached to a butanoate backbone. It is used in various chemical and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2,2,3-trimethylbutanoate can be synthesized through esterification of 3-hydroxy-2,2,3-trimethylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The acid and methanol are fed into a reactor containing an acid catalyst, and the reaction mixture is heated to maintain the reflux. The ester product is then separated from the reaction mixture by distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group or the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or alcohols.
Applications De Recherche Scientifique
Methyl 3-hydroxy-2,2,3-trimethylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of methyl 3-hydroxy-2,2,3-trimethylbutanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions, which can modulate the activity of biological molecules. The pathways involved include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitution.
Comparaison Avec Des Composés Similaires
Methyl 3-hydroxy-2-methylbutanoate: Similar structure but with fewer methyl groups.
Methyl 3-hydroxy-3-methylbutanoate: Similar structure but with a different arrangement of methyl groups.
Uniqueness: Methyl 3-hydroxy-2,2,3-trimethylbutanoate is unique due to the presence of three methyl groups on the butanoate backbone, which imparts distinct steric and electronic properties. This makes it more stable and less reactive compared to its analogs, allowing for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C8H16O3 |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
methyl 3-hydroxy-2,2,3-trimethylbutanoate |
InChI |
InChI=1S/C8H16O3/c1-7(2,6(9)11-5)8(3,4)10/h10H,1-5H3 |
Clé InChI |
CFSJCAFTHIBDFG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)OC)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


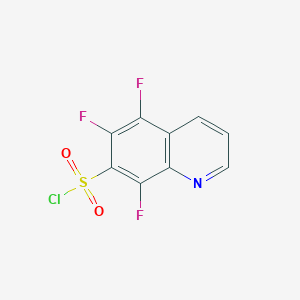
![[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15272415.png)
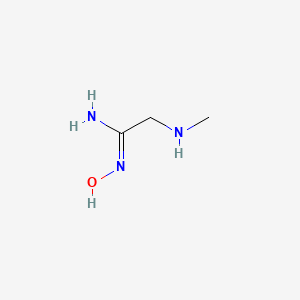
amine](/img/structure/B15272421.png)
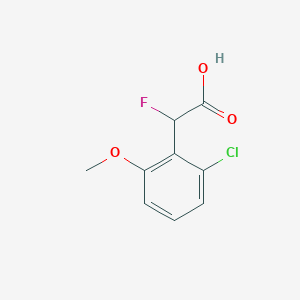
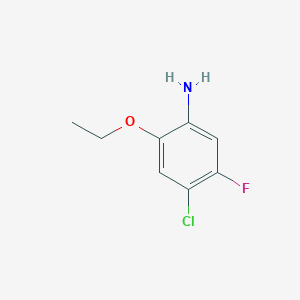

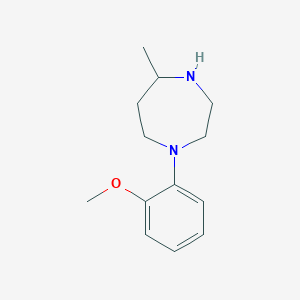
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)
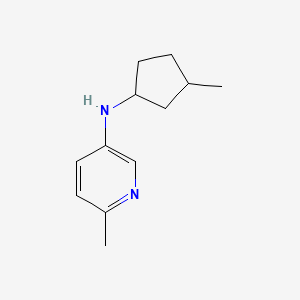


![(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B15272495.png)

